1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one

Regiochemistry Structural isomerism Indole sulfone

1-(Azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one (CAS 850932-74-0) is a synthetic small molecule belonging to the 3-sulfonylindole class. Its molecular formula is C24H28N2O3S with a molecular weight of 424.56 g·mol⁻¹.

Molecular Formula C24H28N2O3S
Molecular Weight 424.56
CAS No. 850932-74-0
Cat. No. B2492139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
CAS850932-74-0
Molecular FormulaC24H28N2O3S
Molecular Weight424.56
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4
InChIInChI=1S/C24H28N2O3S/c1-19-10-4-5-11-20(19)16-26-17-23(21-12-6-7-13-22(21)26)30(28,29)18-24(27)25-14-8-2-3-9-15-25/h4-7,10-13,17H,2-3,8-9,14-16,18H2,1H3
InChIKeyLXYNVUCINKRXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one (CAS 850932-74-0): Chemical Identity and Procurement-Relevant Characteristics


1-(Azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one (CAS 850932-74-0) is a synthetic small molecule belonging to the 3-sulfonylindole class. Its molecular formula is C24H28N2O3S with a molecular weight of 424.56 g·mol⁻¹ . The compound features an indole core bearing a 2-methylbenzyl substituent at N1 and a sulfonyl-ethanone-azepane side chain at C3, formally named as a 1-(azepan-1-yl)-2-(indol-3-ylsulfonyl)ethan-1-one derivative. Commercially, it is supplied as a research-grade chemical with a typical purity specification of ≥95% . No peer-reviewed primary research articles, patent exemplifications, or authoritative database bioactivity entries (e.g., ChEMBL, PubChem BioAssay, BindingDB with confirmed structural match) were identified for this specific compound at the time of analysis. The compound is positioned as a building block or screening candidate within the broader chemical space of indole-based sulfones.

Grade Research-grade, ≥95% purity Baseline for screening reproducibility
Activity data No reported bioactivity Screening candidate only
Structural control C3-sulfonyl regioisomer defined NMR/HPLC differentiation available

Why Generic Substitution Fails for 1-(Azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one (CAS 850932-74-0)


Within the 1-(azepan-1-yl)-2-(indolylsulfonyl)ethan-1-one chemotype, minor structural variations produce non-interchangeable chemical entities with distinct molecular connectivities . The C3-sulfonyl regioisomer (target compound, CAS 850932-74-0) differs fundamentally from its N1-sulfonyl congener (CAS 878060-55-0), which bears the sulfonylmethyl group on the indole nitrogen rather than the carbon skeleton . Similarly, altering the N-benzyl substitution from 2-methylphenyl to 2,5-dimethylphenyl (CAS 878060-75-4) or replacing the azepane ring with alternative amines yields compounds with divergent physicochemical properties and, by class-level inference from structurally related N-arylsulfonylindole series, potentially distinct target-engagement profiles [1]. Generic interchange without explicit, matched-assay quantitative confirmation of functional equivalence is therefore unsupported.

Target compound
C3-sulfonylindole (CAS 850932-74-0)
Potential substitute
N1-sulfonylindole (CAS 878060-55-0)
Constitutional isomer; identical formula but distinct connectivity and pharmacophore presentation.
Target compound
2-Methylbenzyl substituent
Potential substitute
2,5-Dimethylbenzyl analog (CAS 878060-75-4)
Higher lipophilicity (ΔlogP ≈ +0.5) may alter assay partitioning and nonspecific binding.
Target compound
Azepane ring (7-membered)
Potential substitute
Piperidine or pyrrolidine analogs
Different basicity (ΔpKa up to 0.9) and conformational flexibility alter target engagement profile.

Quantitative Differentiation Evidence for 1-(Azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one (CAS 850932-74-0)


Regiochemical Identity: C3-Sulfonyl versus N1-Sulfonyl Indole Connectivity Confirmed by Molecular Formula and Exact Mass

The target compound (CAS 850932-74-0) is the 3-sulfonylindole regioisomer, in which the sulfonyl group is covalently attached at the C3 position of the indole ring system. Its closest structural isomer, CAS 878060-55-0, is the N1-sulfonyl regioisomer bearing the (2-methylphenyl)methanesulfonyl group on the indole nitrogen. Both share the identical molecular formula C24H28N2O3S and molecular weight 424.56 g·mol⁻¹, yet they are constitutionally distinct and chromatographically separable compounds with different SMILES representations and IUPAC names . This regioisomerism can be unambiguously resolved by NMR spectroscopy (¹H and ¹³C chemical shift differences at indole C2, C3, and N–CH₂ positions) and HPLC retention time.

Regiochemical identity
Head-to-head
C3-sulfonyl (target) vs N1-sulfonyl (CAS 878060-55-0) – identical molecular formula, distinct connectivity.
SMILES: Cc1ccccc1Cn2cc(c3ccccc23)S(=O)(=O)CC(=O)N4CCCCCC4 vs N1-linked sulfonylmethyl.
Regioisomer identity confirmed by NMR and HPLC; incorrect isomer invalidates SAR studies.
Chromatographic separation possible; verify by retention time.
Regiochemistry Structural isomerism Indole sulfone Molecular connectivity

N-Benzyl Substitution: 2-Methylphenyl vs. 2,5-Dimethylphenyl Differentiates Lipophilicity and Steric Bulk

The target compound carries a 2-methylbenzyl group at the indole N1 position. A catalogued analog (CAS 878060-75-4) replaces this with a 2,5-dimethylbenzyl group, increasing both molecular weight (C25H30N2O3S, 438.59 g·mol⁻¹) and calculated lipophilicity by approximately +0.5 to +0.8 log units (estimated ΔlogP based on the Hansch π constant for the additional para-methyl, ~+0.52) . This quantifiable difference in ClogP alters predicted membrane permeability and nonspecific protein binding, parameters relevant to cell-based assay performance and ADME profiling.

N-Benzyl substitution
Cross-study comparable
Target: 2-methylbenzyl (ClogP ~3.8–4.2). Analog CAS 878060-75-4: 2,5-dimethylbenzyl, estimated ΔlogP ≈ +0.5, ΔMW +14 Da.
Higher lipophilicity may increase membrane partitioning.
2-Methyl derivative provides a lower-lipophilicity baseline for SAR exploration.
Experimental ClogP confirmation recommended.
Lipophilicity LogP Benzyl substitution Structure-property relationship

Azepane Ring: Seven-Membered Cyclic Amine Distinguished from Six-Membered Piperidine and Five-Membered Pyrrolidine Analogs

The target compound contains an azepane (hexahydroazepine, homopiperidine) ring, a seven-membered saturated cyclic amine with a calculated pKa (conjugate acid) of approximately 10.2–10.5, compared to ~10.6 for piperidine (six-membered) and ~11.1 for pyrrolidine (five-membered) [1]. The azepane ring adopts multiple low-energy conformations (chair, twist-chair, boat) due to reduced angle strain relative to smaller rings, conferring greater conformational flexibility that can influence binding pocket accommodation in protein targets. Within the broader class of N-arylsulfonylindoles, the azepane moiety has been associated with modulation of 5-HT₆ receptor affinity, though quantitative data for this specific compound are absent [2].

Azepane ring basicity & flexibility
Class-level inference
Azepane pKa (conjugate acid) ≈ 10.2–10.5; piperidine ≈ 10.6; pyrrolidine ≈ 11.1. Two additional low-energy conformers vs. piperidine.
Unique conformational/ basicity profile not replicated by smaller rings; may differentiate target engagement.
Calculated values; confirm experimentally if required.
Azepane Ring size Conformational flexibility Amine basicity

Purity Specification: Documented ≥95% Purity Provides a Defined Baseline for Reproducible Screening

The target compound is commercially available with a stated purity of ≥95%, typically verified by HPLC or LC-MS analysis . This purity threshold is consistent with industry standards for compound library screening and enables direct comparison with structurally related compounds offered at similar purity grades. In contrast, some custom-synthesized analogs within the indole sulfone class are supplied at lower purity (e.g., 90%) or without documented analytical certification, introducing uncontrolled variability in biological assay outcomes.

Purity specification
Supporting evidence
Documented ≥95% (HPLC). Impurity burden ≤5%, vs. up to 10% for 90%-grade custom analogs.
Reduces risk of false assay signals; supports reproducible screening.
Vendor-specific HPLC method; lot-specific COA review advised.
Purity specification Quality control Reproducibility Procurement criterion

Recommended Application Scenarios for 1-(Azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one (CAS 850932-74-0)


GPCR Screening Library Expansion Targeting 5-HT₆ or Related Serotonin Receptor Subtypes

The indole-3-sulfonyl scaffold with an azepane side chain maps onto the pharmacophoric features described for 5-HT₆ receptor ligands [1]. The C3-sulfonyl regioisomer (target compound) offers a distinct vector for the sulfonyl group compared to N1-substituted analogs, enabling systematic exploration of hydrogen-bond acceptor positioning within the receptor binding pocket. The ≥95% purity specification supports direct inclusion in screening decks at 10 mM DMSO stock concentrations without additional purification .

Structure–Activity Relationship (SAR) Studies for Indole Sulfone Lead Optimization

As a well-defined C3-sulfonylindole with a 2-methylbenzyl N1 substituent and azepane amide, this compound serves as a reference point for evaluating the impact of regioisomerism (C3- vs. N1-sulfonyl, cf. CAS 878060-55-0), benzyl substitution pattern (2-methyl vs. 2,5-dimethyl, cf. CAS 878060-75-4), and cyclic amine ring size (azepane vs. piperidine/pyrrolidine) on target affinity and selectivity .

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a molecular weight of 424.56 Da and estimated ClogP in the 3.8–4.2 range, the compound occupies a physicochemical space relevant to CNS drug-likeness guidelines [2]. Its azepane ring provides a moderately basic center (calculated pKa ~10.2–10.5) distinct from piperidine-containing analogs, making it suitable for assessing the influence of amine basicity and ring conformational flexibility on brain penetration and target engagement in CNS programs.

Analytical Method Development and Reference Standard for Indole Sulfone Regioisomer Resolution

The target compound and its N1-sulfonyl regioisomer (CAS 878060-55-0) share identical molecular formula and mass, requiring robust chromatographic or spectroscopic methods for unambiguous identification . The target compound can serve as a reference standard for developing HPLC or UPLC methods capable of baseline-resolving C3- and N1-sulfonylindole regioisomers, a critical quality-control requirement for any synthesis or procurement workflow involving this chemotype.

Application
Selection Property
Validation Focus
GPCR screening library expansion
C3-sulfonylindole scaffold with azepane
Confirm regioisomer integrity by NMR; use as 5-HT₆ receptor ligand pharmacophore probe
Indole sulfone SAR exploration
Defined substitution pattern (C3-SO₂, 2-methylbenzyl, azepane)
Compare regioisomer, benzyl analog, and ring-size effects on target affinity
CNS physicochemical benchmarking
Moderate MW, ClogP ~3.8–4.2, azepane pKa ~10.2
Assess amine basicity and conformational flexibility impact on brain penetration models
Analytical method development
Reference standard for C3/N1 regioisomer resolution
Develop HPLC/UPLC method to baseline-resolve constitutional isomers; verify by co-injection
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